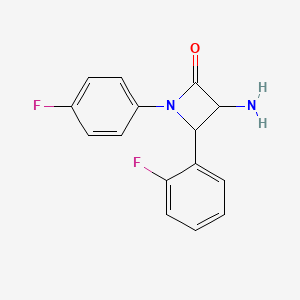
N-(3-(Triethoxysilyl)propyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-(Triethoxysilyl)propyl)acetamide: is an organosilane compound with the molecular formula C11H25NO4Si. It is a versatile chemical used in various fields due to its unique properties, including its ability to form strong bonds with both organic and inorganic materials .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-(Triethoxysilyl)propyl)acetamide typically involves the reaction of 3-aminopropyltriethoxysilane with acetic anhydride. The reaction is carried out under controlled conditions to ensure high yield and purity. The general reaction scheme is as follows:
3-Aminopropyltriethoxysilane+Acetic Anhydride→this compound+Acetic Acid
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent quality and efficiency. The reaction conditions, such as temperature, pressure, and reactant concentrations, are optimized to maximize yield and minimize by-products .
化学反応の分析
Types of Reactions: N-(3-(Triethoxysilyl)propyl)acetamide undergoes various chemical reactions, including:
Hydrolysis: In the presence of water, the ethoxy groups are hydrolyzed to form silanol groups.
Condensation: The silanol groups can further condense to form siloxane bonds, leading to the formation of cross-linked networks.
Substitution: The amide group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions:
Hydrolysis: Typically carried out in aqueous or alcoholic solutions at room temperature.
Condensation: Often catalyzed by acids or bases and conducted at elevated temperatures.
Substitution: Requires suitable electrophiles and may involve catalysts to enhance reaction rates.
Major Products:
Hydrolysis: Produces silanol derivatives.
Condensation: Forms siloxane networks.
Substitution: Yields substituted amides depending on the electrophile used.
科学的研究の応用
Chemistry: N-(3-(Triethoxysilyl)propyl)acetamide is used as a coupling agent to improve the adhesion between organic polymers and inorganic surfaces. It is also employed in the synthesis of hybrid materials and surface modification of nanoparticles .
Biology: In biological research, this compound is used to functionalize surfaces for cell culture studies, enhancing cell adhesion and proliferation. It is also explored for its potential in drug delivery systems due to its biocompatibility .
Medicine: this compound is investigated for its use in medical implants and prosthetics, where it helps in creating bioactive surfaces that promote tissue integration .
Industry: In industrial applications, it is used in coatings, adhesives, and sealants to enhance durability and performance. It is also utilized in the production of advanced composites and as a precursor for sol-gel processes .
作用機序
The primary mechanism by which N-(3-(Triethoxysilyl)propyl)acetamide exerts its effects is through the formation of strong covalent bonds with both organic and inorganic substrates. The triethoxysilyl group undergoes hydrolysis to form silanol groups, which can then condense to form siloxane bonds. This results in the formation of a stable, cross-linked network that enhances the mechanical and chemical properties of the material .
類似化合物との比較
- N-(3-(Trimethoxysilyl)propyl)acetamide
- N-(3-(Triethoxysilyl)propyl)gluconamide
- 3-(Triethoxysilyl)propylamine
Comparison: N-(3-(Triethoxysilyl)propyl)acetamide is unique due to its specific functional groups that allow for versatile applications. Compared to N-(3-(Trimethoxysilyl)propyl)acetamide, it has different hydrolysis and condensation rates due to the presence of ethoxy groups instead of methoxy groups. N-(3-(Triethoxysilyl)propyl)gluconamide, on the other hand, has additional hydroxyl groups that provide different reactivity and solubility properties .
Conclusion
This compound is a valuable compound with diverse applications in chemistry, biology, medicine, and industry. Its unique properties and versatile reactivity make it an essential component in various advanced materials and technologies.
特性
CAS番号 |
17053-34-8 |
|---|---|
分子式 |
C11H25NO4Si |
分子量 |
263.41 g/mol |
IUPAC名 |
N-(3-triethoxysilylpropyl)acetamide |
InChI |
InChI=1S/C11H25NO4Si/c1-5-14-17(15-6-2,16-7-3)10-8-9-12-11(4)13/h5-10H2,1-4H3,(H,12,13) |
InChIキー |
PFDVZMRMKCSCBG-UHFFFAOYSA-N |
正規SMILES |
CCO[Si](CCCNC(=O)C)(OCC)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


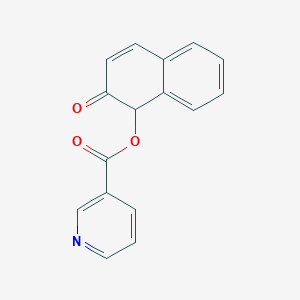
![Tert-butyl 1-carbamoyl-6-azaspiro[2.6]nonane-6-carboxylate](/img/structure/B11852718.png)
![2-(Naphthalen-2-yl)-4H-pyrido[2,3-d][1,3]oxazin-4-one](/img/structure/B11852722.png)
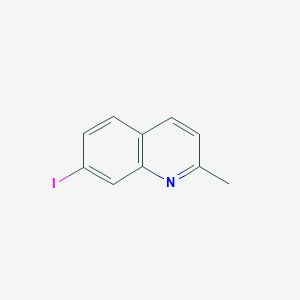
![2-(Chloromethyl)naphtho[1,2-b]thiophene 1,1-dioxide](/img/structure/B11852742.png)


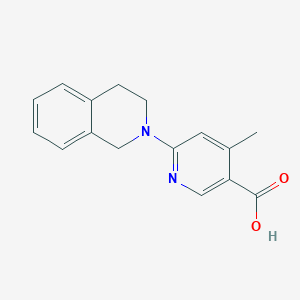
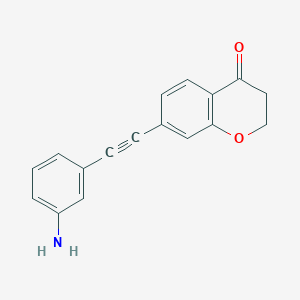
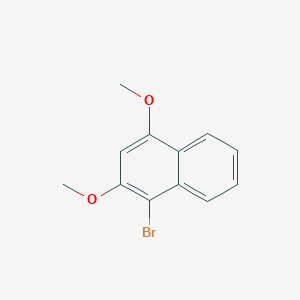
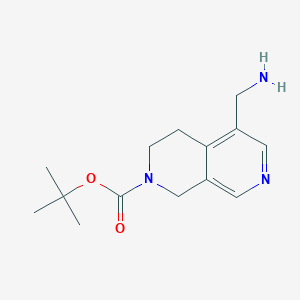

![4-(1,3-Dioxo-2-azaspiro[4.4]nonan-2-yl)benzoic acid](/img/structure/B11852772.png)
